molecular formula C16H24N2O2 B7984812 [((R)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid

[((R)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid

Cat. No.: B7984812
M. Wt: 276.37 g/mol
InChI Key: NHDQMTGXVIPCDC-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(®-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid: is a chiral compound with a pyrrolidine ring structure

Preparation Methods

The synthesis of [(®-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid involves several steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include continuous flow processes and the use of advanced catalytic systems to ensure efficiency and cost-effectiveness .

Chemical Reactions Analysis

[(®-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid: undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[(®-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals .

Mechanism of Action

The mechanism of action of [(®-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

[(®-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid: can be compared with other similar compounds, such as:

The uniqueness of [(®-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[[(3R)-1-benzylpyrrolidin-3-yl]-propan-2-ylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-13(2)18(12-16(19)20)15-8-9-17(11-15)10-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,19,20)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDQMTGXVIPCDC-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(=O)O)C1CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CC(=O)O)[C@@H]1CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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